molecular formula C30H27NO3 B6545687 N-{[1,1'-biphenyl]-2-yl}-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide CAS No. 946306-85-0

N-{[1,1'-biphenyl]-2-yl}-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

Cat. No.: B6545687
CAS No.: 946306-85-0
M. Wt: 449.5 g/mol
InChI Key: AUIMAAYWTHCFIR-UHFFFAOYSA-N
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Description

N-{[1,1'-biphenyl]-2-yl}-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a complex organic compound that has gained significant interest in the fields of chemistry, biology, and pharmacology. This compound is known for its distinctive structure, combining a biphenyl group and a benzofuran moiety, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27NO3/c1-30(2)19-24-11-8-14-27(28(24)34-30)33-20-21-15-17-23(18-16-21)29(32)31-26-13-7-6-12-25(26)22-9-4-3-5-10-22/h3-18H,19-20H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIMAAYWTHCFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1'-biphenyl]-2-yl}-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide typically involves several steps:

  • Formation of the biphenyl intermediate through Suzuki coupling reactions.

  • Introduction of the benzofuran group via Friedel-Crafts alkylation.

  • Final amide bond formation through an amidation reaction using appropriate reagents and conditions such as carbodiimides or activated esters.

Industrial Production Methods

Industrial-scale production of this compound requires optimization of the reaction conditions to achieve high yield and purity. This may involve:

  • Selection of catalysts and solvents to enhance reaction efficiency.

  • Implementation of continuous flow processes for better scalability.

  • Employment of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the benzofuran ring, leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction at the amide bond can yield the corresponding amine.

  • Substitution: : The biphenyl moiety allows for various electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or peracids.

  • Reduction: : Catalytic hydrogenation or metal hydrides.

  • Substitution: : Halogenating agents or nitrating agents for electrophilic substitution.

Major Products

  • Oxidation: : Hydroxylated benzofuran derivatives.

  • Reduction: : Amines.

  • Substitution: : Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of more complex molecules.

  • Employed in the development of new reaction mechanisms and pathways.

Biology

  • Studied for its potential role in biological systems, including its interaction with proteins and enzymes.

  • Investigated for its antimicrobial and antifungal properties.

Medicine

  • Explored for potential pharmaceutical applications, particularly in drug design and development.

  • Evaluated for its efficacy in targeting specific biological pathways and receptors.

Industry

  • Utilized in the manufacture of advanced materials with specific properties.

  • Applied in the development of novel polymers and resins.

Mechanism of Action

The mechanism by which N-{[1,1'-biphenyl]-2-yl}-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide exerts its effects involves interaction with specific molecular targets. These targets may include:

  • Proteins and Enzymes: : Binding to active sites and modulating activity.

  • Receptors: : Acting as an agonist or antagonist to influence cellular signaling pathways.

The pathways involved often relate to the compound's structural features, allowing it to interact selectively with biomolecules, influencing processes like cell proliferation, apoptosis, or metabolic pathways.

Comparison with Similar Compounds

N-{[1,1'-biphenyl]-2-yl}-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is unique due to its combination of a biphenyl and benzofuran structure. Compared to other compounds with similar structures, it offers distinct advantages in terms of stability and reactivity. For example:

Similar Compounds

  • N-{[1,1'-biphenyl]-2-yl}-benzamide: : Lacks the benzofuran group, resulting in different chemical properties.

  • 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide: : Does not have the biphenyl moiety, affecting its biological activity.

This compound stands out for its multifaceted applications and unique structure, making it a valuable compound in both scientific research and industrial applications.

Biological Activity

N-{[1,1'-biphenyl]-2-yl}-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H24N2O3
  • Molecular Weight : 364.44 g/mol
  • Structural Characteristics : The compound features a biphenyl moiety and a benzofuran derivative, contributing to its unique pharmacological profile.

The compound exhibits several biological activities that can be attributed to its structural components:

  • Dopamine Receptor Modulation : Preliminary studies suggest that compounds similar to this compound may act as selective agonists or antagonists for dopamine receptors, particularly the D3 subtype. This activity is crucial for potential applications in treating neurological disorders .
  • Antimicrobial Properties : Research indicates that related compounds have shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds range from 4–8 μg/mL .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects in various cancer cell lines. For instance, it exhibited significant growth inhibition in MDA-MB-231 (triple-negative breast cancer) cells with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

ParameterValue
Cmax 592 ± 62 mg/mL
Half-life (t½) TBD
Oral Bioavailability (F) 31.8%
Clearance (Cl) 82.7 ± 1.97 mL/h/kg

These parameters indicate moderate systemic exposure and favorable bioavailability after oral administration.

Toxicity Studies

Toxicity assessments have shown that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg. This safety profile is critical for further development as a therapeutic agent .

Study on Anticancer Activity

In a recent study evaluating the anticancer properties of similar compounds, it was found that they inhibited lung metastasis in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The treatment led to a significant reduction in metastatic nodules compared to controls . This highlights the potential of this compound in cancer therapy.

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of related compounds against resistant bacterial strains. The findings indicated that these compounds had potent activity against Mycobacterium abscessus with MIC values of around 0.5–1.0 μg/mL against resistant variants .

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